molecular formula C47H81FN6O23S B12749219 Cordran-N CAS No. 8025-78-3

Cordran-N

Cat. No.: B12749219
CAS No.: 8025-78-3
M. Wt: 1149.2 g/mol
InChI Key: QFUJCYDCAAOJTH-GHCGHCJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Flurandrenolide is synthesized through a series of chemical reactions starting from a steroidal backboneThe reaction conditions typically include the use of reagents such as fluorinating agents and oxidizing agents under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, flurandrenolide is produced in large quantities using batch or continuous flow processes. The production involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Flurandrenolide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the steroid backbone .

Scientific Research Applications

Flurandrenolide has a wide range of scientific research applications, including:

Mechanism of Action

Flurandrenolide exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory, antipruritic, and vasoconstrictive effects .

Properties

CAS No.

8025-78-3

Molecular Formula

C47H81FN6O23S

Molecular Weight

1149.2 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one;sulfuric acid

InChI

InChI=1S/C24H33FO6.C23H46N6O13.H2O4S/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26;24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3;5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t13-,14-,16-,17-,19+,20+,22-,23-,24+;5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m01./s1

InChI Key

QFUJCYDCAAOJTH-GHCGHCJOSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

Origin of Product

United States

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